2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide
Description
Properties
IUPAC Name |
2-[4-[[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]sulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c18-17(21)11-24-15-1-3-16(4-2-15)26(22,23)19-14-5-7-20(10-14)9-13-6-8-25-12-13/h1-4,6,8,12,14,19H,5,7,9-11H2,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZFQWZCIJSQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the thiophene and pyrrolidine intermediates. One common method involves the reaction of thiophene-3-ethanol with sodium metal and ethylene oxide under controlled conditions to yield thiophene-3-ylmethanol . This intermediate is then reacted with pyrrolidine and a sulfamoyl chloride derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The thiophene and pyrrolidine rings can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfamoyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxamide and pyrrolidine-3-carboxamide are structurally related.
Uniqueness
2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide is unique due to the combination of its thiophene, pyrrolidine, and sulfamoyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Biological Activity
The compound 2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide is a member of a class of organic compounds featuring a complex structure that includes a pyrrolidine ring and a thiophene moiety. This combination is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research.
Chemical Structure and Properties
The chemical formula for this compound is with an average molecular weight of approximately 363.473 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : By binding to specific receptors, it can act as an agonist or antagonist, influencing signaling pathways critical for cell survival and proliferation.
- Cellular Signaling Interference : It may disrupt normal cellular signaling processes, leading to apoptosis or other forms of cell death in cancer cells.
Biological Activities
Research has indicated that compounds similar to This compound exhibit various biological activities. Key findings include:
Anticonvulsant Activity
Studies have shown that related pyrrolidine derivatives possess anticonvulsant properties. For instance, compounds with similar structural features have been evaluated in animal models using the maximal electroshock (MES) test, demonstrating significant protective effects against seizures .
Anticancer Properties
Preliminary investigations suggest that this compound may exhibit anticancer activity. Research indicates that it could inhibit the proliferation of cancer cells by inducing apoptosis through receptor-mediated pathways.
Case Studies
A notable study involving related compounds demonstrated their efficacy in reducing seizure frequency in animal models, highlighting the potential therapeutic applications of pyrrolidine derivatives . Another study focused on the anticancer properties, where compounds with similar structures were found to inhibit tumor growth in vitro and in vivo.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl) urea | Anticonvulsant | Sodium channel modulation |
| N-(3-Oxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride | Anticancer | Apoptosis induction |
| N-[2-(3,3-difluoropyrrolidin-1-yl)ethyl]-5-thiophene sulfonamide | Antimicrobial | Enzyme inhibition |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolidine-thiophene core, sulfamoylation of the phenoxy group, and final acetamide coupling. Key steps include:
- Thiophene-pyrrolidine coupling : Use of nucleophilic substitution or reductive amination for attaching the thiophene-3-ylmethyl group to pyrrolidine .
- Sulfamoylation : Reaction of 4-hydroxyphenyl intermediates with sulfamoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) to minimize side reactions .
- Acetamide formation : Activation of the carboxylic acid group (e.g., via EDCI/HOBt) followed by coupling with amines .
Critical parameters include temperature control (±2°C), solvent polarity (e.g., DCM for non-polar steps, DMF for polar intermediates), and stoichiometric ratios (1.2–1.5 equivalents for sulfamoyl chloride) .
Q. How can researchers validate the structural integrity of intermediates and the final compound?
- Methodological Answer : Multi-technique characterization is essential:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiophene-pyrrolidine linkage and sulfamoyl group orientation .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out by-products .
- HPLC : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm) .
Q. What strategies are recommended for optimizing reaction yields and minimizing impurities?
- Methodological Answer :
- By-product suppression : Use scavenger resins (e.g., polymer-bound isocyanates for excess sulfamoyl chloride) .
- Catalysis : Pd-mediated coupling for thiophene-pyrrolidine steps to enhance efficiency .
- Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer :
- Functional group variation : Synthesize analogs with modified thiophene substituents (e.g., 2-thienyl vs. 3-thienyl) or altered sulfamoyl groups (e.g., methylsulfonyl vs. phenylsulfonyl) .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., apoptosis in cancer lines) .
- Computational modeling : Molecular docking against targets like COX-2 or EGFR to prioritize analogs .
Q. What experimental approaches resolve contradictions between computational predictions and observed biological activity?
- Methodological Answer :
- Free-energy perturbation (FEP) : Refine docking poses by simulating ligand-protein interactions under dynamic conditions .
- Metabolite profiling : LC-MS/MS to identify in situ degradation products that may affect activity .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down protein targets .
- In vivo models : Pharmacokinetic studies in rodents to correlate exposure with efficacy/toxicity .
Data Contradiction Analysis
Q. How should discrepancies in reported synthetic yields for analogous compounds be addressed?
- Methodological Answer :
- Reproducibility checks : Replicate published procedures with strict adherence to stated conditions (e.g., solvent grade, inert atmosphere) .
- DoE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., temperature vs. catalyst loading) .
- Cross-lab validation : Collaborate with independent labs to confirm results .
Tables for Key Findings
| Research Focus | Key Parameters | Supporting Evidence |
|---|---|---|
| Synthetic Yield Optimization | Temperature (±2°C), solvent (DMF/DCM), stoichiometry (1.2–1.5 eq.) | |
| Biological Target ID | SPR, thermal shift, chemical proteomics | |
| SAR Prioritization | Molecular docking (AutoDock Vina), FEP simulations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
